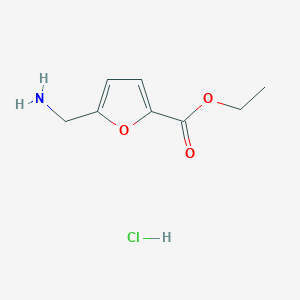
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
説明
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (EMFCH) is an organic compound that has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool for studying the mechanisms of action of various biological molecules. EMFCH has been found to have unique properties that make it a valuable tool for scientific research.
科学的研究の応用
Biomass Conversion to Valuable Chemicals
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a derivative of furan compounds, which are notable for their applications in the chemical industry. Furan derivatives, such as ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, can be synthesized from plant biomass compounds like hexose carbohydrates and lignocellulose. These compounds hold potential as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Specifically, they can be utilized in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and various chemicals. This showcases the versatility and sustainability of furan derivatives in chemical synthesis and materials science, highlighting the importance of biomass conversion technologies (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization and Stability Challenges
The inherent instability of furan compounds, including ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, presents challenges in their synthetic modification. However, biocatalysis offers a promising alternative due to the high selectivity of enzymes and mild reaction conditions it entails. Biocatalytic transformations of furans have been explored in both aqueous and non-aqueous media, showcasing potential in biodetoxification, selective syntheses, and esterification processes. Despite modest productivities reported, the high potential of biocatalytic approaches in furan valorization emphasizes the need for further development, scale-up, and technoeconomic assessment to validate these methods as viable alternatives (Domínguez de María & Guajardo, 2017).
Green Chemistry and Solvent Selection
The conversion of sugars from lignocellulosic biomass into furan derivatives, including ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, highlights the importance of solvent selection in green chemistry. The biphasic dehydration of sugars to furans requires careful consideration of solvent performance, environmental, health, and safety impacts. Studies utilizing the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and various selection guides help in identifying green solvents that improve conversion efficiency while minimizing the ecological footprint. This approach aligns with the principles of green chemistry, aiming to make chemical processes more sustainable and eco-friendly (Esteban, Vorholt, & Leitner, 2020).
特性
IUPAC Name |
ethyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h3-4H,2,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKHQXVYHSASMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





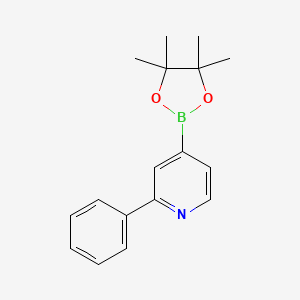
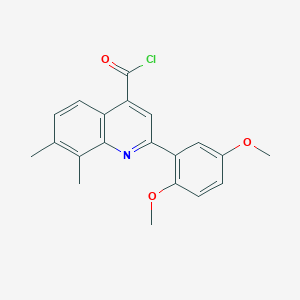
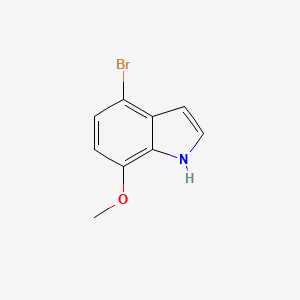
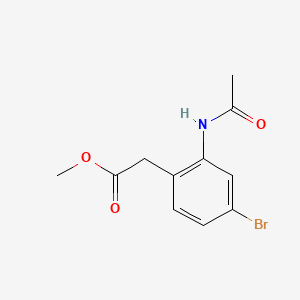
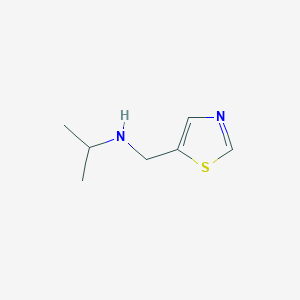
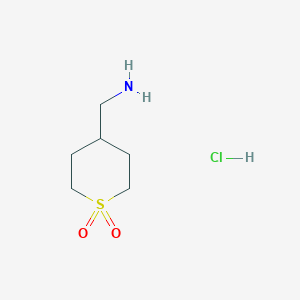
![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
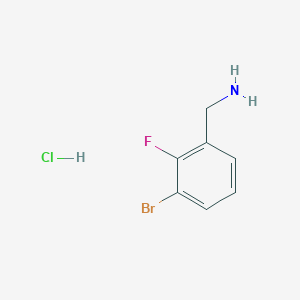

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)